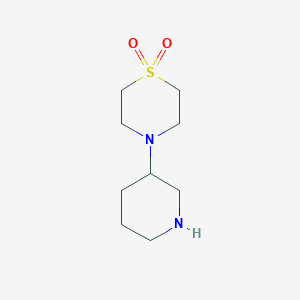

4-(Piperidin-3-yl)thiomorpholine1,1-dioxide

CAS No.:

Cat. No.: VC17474442

Molecular Formula: C9H18N2O2S

Molecular Weight: 218.32 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H18N2O2S |

|---|---|

| Molecular Weight | 218.32 g/mol |

| IUPAC Name | 4-piperidin-3-yl-1,4-thiazinane 1,1-dioxide |

| Standard InChI | InChI=1S/C9H18N2O2S/c12-14(13)6-4-11(5-7-14)9-2-1-3-10-8-9/h9-10H,1-8H2 |

| Standard InChI Key | FGVBQHIMNQYWHB-UHFFFAOYSA-N |

| Canonical SMILES | C1CC(CNC1)N2CCS(=O)(=O)CC2 |

Introduction

Chemical Structure and Nomenclature

Structural Features

The compound consists of a thiomorpholine ring (a six-membered heterocycle containing one sulfur and one nitrogen atom) oxidized to a 1,1-dioxide, with a piperidin-3-yl group attached at the 4-position. The sulfonyl groups introduce electron-withdrawing effects, influencing reactivity and intermolecular interactions . The piperidine moiety, a saturated six-membered amine ring, contributes to the molecule’s basicity and potential for hydrogen bonding.

Molecular Formula: C₉H₁₈N₂O₂S

Molecular Weight: 218.32 g/mol

IUPAC Name: 4-(Piperidin-3-yl)-1λ⁶-thiomorpholine-1,1-dione

Stereochemical Considerations

Synthesis and Manufacturing

Key Synthetic Routes

The synthesis of 4-(Piperidin-3-yl)thiomorpholine 1,1-dioxide can be inferred from methods used for related thiomorpholine derivatives:

-

Nucleophilic Substitution:

-

Reductive Amination:

Optimization Challenges

-

Steric Hindrance: The bulky piperidin-3-yl group may slow reaction kinetics, necessitating elevated temperatures or prolonged reaction times .

-

Oxidation Control: Over-oxidation of the thiomorpholine core must be avoided; reagents like meta-chloroperbenzoic acid (mCPBA) are typically used in stoichiometric amounts .

Physical and Chemical Properties

Thermodynamic Parameters

Reactivity Profile

-

Acid-Base Behavior: The piperidine nitrogen (pKa ≈ 11.5) can protonate under acidic conditions, enhancing water solubility .

-

Nucleophilic Sites: Sulfonyl groups deactivate the thiomorpholine ring, directing electrophilic substitution to the piperidine moiety .

-

Thermal Stability: Decomposition above 300°C, with SO₂ evolution detected via TGA-MS .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

-

¹H NMR (400 MHz, DMSO-d₆):

-

δ 3.75–3.60 (m, 4H, thiomorpholine CH₂-SO₂),

-

δ 3.10–2.95 (m, 1H, piperidine H-3),

-

δ 2.80–2.60 (m, 4H, piperidine CH₂-N),

-

δ 1.70–1.40 (m, 6H, piperidine CH₂).

-

-

¹³C NMR (100 MHz, DMSO-d₆):

-

δ 52.4 (thiomorpholine C-SO₂),

-

δ 48.9 (piperidine C-3),

-

δ 45.2 (piperidine CH₂-N),

-

δ 25.1–22.3 (piperidine CH₂).

-

Infrared Spectroscopy (IR)

Biological Activity and Applications

Kinase Inhibition

Molecular docking studies suggest affinity for cyclin G-associated kinase (GAK), a target for antiviral therapies . The sulfonyl groups may interact with kinase ATP-binding pockets via hydrogen bonding.

Material Science Applications

The rigid heterocyclic structure and polar sulfonyl groups make it a candidate for:

-

High-performance polymer additives (e.g., polyamide compatibilizers).

-

Lithium-ion battery electrolytes due to moderate dielectric constant (ε ≈ 12).

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume